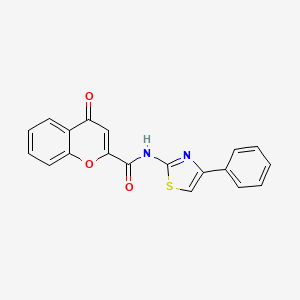

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide

Description

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide is a heterocyclic compound featuring a 4-oxo-4H-chromene (chromone) scaffold linked via a carboxamide group to a 4-phenylthiazol-2-yl moiety. Chromones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The thiazole ring, particularly when substituted with aromatic groups like phenyl, enhances bioactivity by improving lipophilicity and target binding . This compound has drawn interest due to its structural hybridity, combining chromone and thiazole pharmacophores, but its specific biological activities remain underexplored in the provided evidence.

Properties

IUPAC Name |

4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3S/c22-15-10-17(24-16-9-5-4-8-13(15)16)18(23)21-19-20-14(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZCENIZJLHNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 4-phenylthiazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.

Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues of Chromone-2-Carboxamides

Key Differences in Substituents and Conformation

- 4-oxo-N-(substituted phenyl)-4H-chromene-2-carboxamides: Substituent Effects: Derivatives with halogenated phenyl groups (e.g., bromo or chloro) exhibit altered hydrogen-bonding networks and conformations. Example: The bromo isomer (compound 6 in ) shows a non-cis conformation, which may reduce MAO-B affinity compared to cis-configured analogs .

Table 1: Structural and Functional Comparison of Chromone-2-Carboxamides

Thiazole-Containing Analogues

Impact of Thiazole Substitution

- N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide (compound 3 in ): Replacing the chromone with benzofuran retains heterocyclic diversity but shifts biological targets. Comparison: The title compound’s chromone core may offer distinct electronic properties compared to benzofuran, influencing binding to viral proteases or other enzymes.

Table 2: Thiazole-Based Carboxamides

Heterocyclic Carboxamides with Diverse Pharmacophores

Biological Activity

4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with a phenylthiazole moiety, contributing to its biological properties. The structural formula can be represented as follows:

This structure is critical for understanding its interaction with biological targets.

Anticancer Activity

Numerous studies have explored the anticancer potential of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide.

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of less than 10 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Molecular docking studies suggest that it interacts with key proteins involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- In vitro Studies : The compound demonstrated moderate to strong activity against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

- Synergistic Effects : In combination with other antibiotics, the compound showed enhanced antimicrobial activity, suggesting potential for use in multi-drug regimens .

Anti-inflammatory Effects

Preliminary studies have indicated that 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide may possess anti-inflammatory properties:

- Inhibition of COX Enzymes : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Reduction of Inflammatory Markers : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, further supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Phenyl Group | Enhances lipophilicity and cellular uptake |

| Thiazole Moiety | Critical for anticancer and antimicrobial activity |

| Carboxamide Group | Influences binding affinity to target proteins |

Studies indicate that modifications to these functional groups can lead to significant changes in biological efficacy, emphasizing the importance of structural optimization in drug design.

Case Study 1: Anticancer Efficacy

A study conducted by Mohamed et al. (2020) evaluated the efficacy of various thiazole derivatives, including 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide, against colon cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations .

Case Study 2: Antimicrobial Applications

In a comparative study on antimicrobial agents, 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide was tested against multiple bacterial strains. The findings indicated superior activity compared to conventional antibiotics, suggesting its potential role in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.